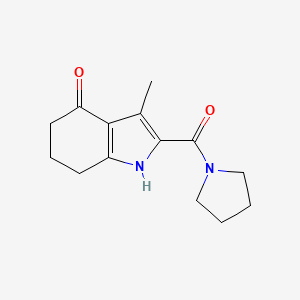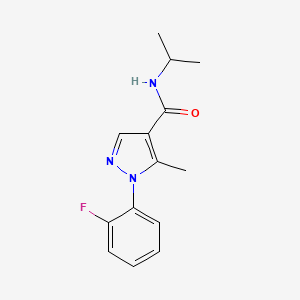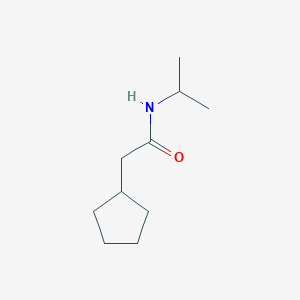![molecular formula C14H16N4O B7471938 N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7471938.png)
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in B-cell development and function. TAK-659 has been shown to have potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mechanism of Action
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide is a selective and irreversible inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that promote B-cell proliferation and survival. By inhibiting BTK activity, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to induce apoptosis and inhibit proliferation in various B-cell malignancies, including CLL and NHL. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has several advantages for use in laboratory experiments, including its selectivity for BTK and its ability to induce apoptosis in B-cell malignancies. However, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has some limitations, including its irreversible inhibition of BTK and potential off-target effects.
Future Directions
There are several future directions for research on N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide. One area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in combination with other anti-cancer agents, such as venetoclax and rituximab. Another area of interest is the potential use of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in other B-cell malignancies, such as mantle cell lymphoma and Waldenstrom macroglobulinemia. Additionally, further studies are needed to investigate the safety and efficacy of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide in clinical trials.
Synthesis Methods
The synthesis of N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide involves several steps, starting with the reaction of 4-(1,2,4-triazol-1-yl)aniline with cyclopentanecarboxylic acid to form the intermediate 4-(1,2,4-triazol-1-yl)phenyl)cyclopentanecarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N,N-dimethylacetamide to yield N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide.
Scientific Research Applications
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various B-cell malignancies. In preclinical studies, N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased B-cell proliferation and survival. N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
properties
IUPAC Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(11-3-1-2-4-11)17-12-5-7-13(8-6-12)18-10-15-9-16-18/h5-11H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQBWSMPVRHHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopentanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)



![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)

![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)



![2-[(3-Fluorophenyl)methyl-methylamino]pyridine-3-carbonitrile](/img/structure/B7471949.png)
![(3S)-2-[2-(3-chloro-2,6-diethylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7471953.png)
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)